molecular formula C11H14N2 B102534 1-Tert-butylbenzimidazole CAS No. 17582-96-6

1-Tert-butylbenzimidazole

Cat. No.: B102534
CAS No.: 17582-96-6
M. Wt: 174.24 g/mol
InChI Key: NWIJKJXHRDULIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself consists of a benzene ring fused with an imidazole ring. The tert-butyl group attached to the nitrogen atom in the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

The synthesis of 1-Tert-butylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization. One common method includes the use of tert-butylamine and o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring .

Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as Lewis acids or transition metals may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

1-Tert-butylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine can produce 4-chloro-1-tert-butyl-1H-benzimidazole .

Scientific Research Applications

1-Tert-butylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

1-Tert-butylbenzimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its tert-butyl group, which provides increased stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

CAS No.

17582-96-6

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-tert-butylbenzimidazole

InChI

InChI=1S/C11H14N2/c1-11(2,3)13-8-12-9-6-4-5-7-10(9)13/h4-8H,1-3H3

InChI Key

NWIJKJXHRDULIU-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C=NC2=CC=CC=C21

Canonical SMILES

CC(C)(C)N1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazole,1-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.